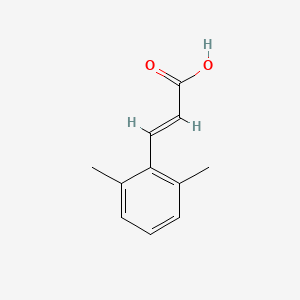

2,6-Dimethylcinnamic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-(2,6-dimethylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8-4-3-5-9(2)10(8)6-7-11(12)13/h3-7H,1-2H3,(H,12,13)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYYWEOURRGKCD-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dimethylcinnamic Acid: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant attention in the scientific community due to their wide-ranging biological activities and applications in pharmaceuticals, cosmetics, and the food industry.[1][2][3] These compounds, characterized by a phenyl ring attached to an acrylic acid moiety, serve as versatile scaffolds for chemical modification to enhance their therapeutic potential.[4] This guide focuses on a specific derivative, 2,6-Dimethylcinnamic acid, providing a comprehensive overview of its chemical properties, structure, and synthetic methodologies. While specific experimental data for this particular derivative is limited in publicly available literature, this document will leverage established principles of organic chemistry and data from closely related analogs to provide a robust technical resource.

Molecular Structure and Physicochemical Properties

The fundamental structure of 2,6-Dimethylcinnamic acid consists of a benzene ring substituted with two methyl groups at the ortho positions (2 and 6) and an acrylic acid group at position 1. The presence of the methyl groups introduces steric hindrance around the acrylic acid side chain, which can significantly influence its chemical reactivity, physical properties, and biological interactions.

The IUPAC name for this compound is (2E)-3-(2,6-dimethylphenyl)prop-2-enoic acid. The molecule exists as cis and trans isomers, with the trans isomer generally being more stable.

Table 1: Predicted Physicochemical Properties of 2,6-Dimethylcinnamic Acid

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₁H₁₂O₂ | |

| Molecular Weight | 176.21 g/mol | |

| Melting Point | Not available | Likely a crystalline solid at room temperature. |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO. | The nonpolar methyl groups and benzene ring decrease water solubility compared to cinnamic acid. |

| pKa | ~4.5 | The carboxylic acid proton is acidic, similar to other cinnamic acid derivatives. |

Spectroscopic Characterization

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinylic protons of the acrylic acid chain, the aromatic protons, and the methyl group protons. The coupling constant (J) between the two vinylic protons would confirm the trans or cis configuration (typically ~16 Hz for trans). The aromatic protons would likely appear as a multiplet, and the two methyl groups would give a singlet at approximately 2.3-2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the carboxylic acid (~170 ppm), the carbons of the double bond, the aromatic carbons, and the methyl carbons (~20 ppm).

2.2. Infrared (IR) Spectroscopy

The IR spectrum would be expected to display characteristic absorption bands for the following functional groups:

-

A broad O-H stretch from the carboxylic acid group around 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carbonyl group of the carboxylic acid around 1680-1700 cm⁻¹.

-

A C=C stretch from the alkene group around 1625-1640 cm⁻¹.

-

C-H stretches from the aromatic ring and methyl groups.

2.3. Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxyl group and other characteristic fragments.

Synthesis of 2,6-Dimethylcinnamic Acid

Several classical organic reactions can be employed for the synthesis of cinnamic acid derivatives. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

3.1. Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for the synthesis of α,β-unsaturated acids.[5][6] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst like piperidine or pyridine.[7]

Conceptual Workflow for Knoevenagel Condensation

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of Cinnamic Acid: In Pharma, Food, Cosmetics & More | NCMC [njchm.com]

- 3. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (E)-3-(2,6-dimethoxyphenyl)acrylic acid | C11H12O4 | CID 5399106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Wittig Reaction [organic-chemistry.org]

A Comprehensive Technical Guide to the Synthesis of 2,6-Dimethylcinnamic Acid from 2,6-Dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the chemical synthesis of 2,6-dimethylcinnamic acid, a valuable building block in medicinal chemistry and materials science. Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The strategic placement of methyl groups at the 2 and 6 positions of the phenyl ring introduces unique steric and electronic properties, making 2,6-dimethylcinnamic acid a compelling candidate for the development of novel therapeutics and functional materials.[2][4][5]

This document will delve into the primary synthetic routes from 2,6-dimethylbenzaldehyde, offering a comparative analysis of the Knoevenagel condensation, Perkin reaction, and Wittig reaction. Each section will provide a detailed mechanistic overview, a step-by-step experimental protocol, and a discussion of the critical parameters that influence reaction outcomes.

Synthetic Strategies at a Glance

The conversion of 2,6-dimethylbenzaldehyde to 2,6-dimethylcinnamic acid involves the formation of a new carbon-carbon double bond, a cornerstone transformation in organic synthesis. The choice of synthetic methodology often depends on factors such as desired yield, stereoselectivity, available reagents, and scalability.

| Reaction | Key Reagents | General Conditions | Primary Byproducts | Stereoselectivity |

| Knoevenagel Condensation | Malonic acid, base (e.g., piperidine, pyridine) | Reflux in a suitable solvent | Water, Carbon Dioxide | Typically yields the E-isomer |

| Perkin Reaction | Acetic anhydride, a weak base (e.g., sodium acetate) | High temperatures (180-200 °C) | Acetic acid | Predominantly the E-isomer |

| Wittig Reaction | A phosphorus ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) | Anhydrous, inert conditions | Triphenylphosphine oxide | Dependent on ylide stability |

The Knoevenagel Condensation: A Versatile and Green Approach

The Knoevenagel condensation is a widely employed method for C-C bond formation, reacting an active methylene compound with an aldehyde or ketone.[6] For the synthesis of cinnamic acids, malonic acid is the preferred active methylene compound, and the reaction is typically catalyzed by a weak base like piperidine or pyridine.[7][8] A significant advantage of this method is the in-situ decarboxylation of the intermediate, which drives the reaction to completion.[6]

Unraveling the Mechanism

The reaction proceeds through a series of well-defined steps:

-

Enolate Formation: The basic catalyst abstracts a proton from the active methylene group of malonic acid, forming a nucleophilic enolate.[7]

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 2,6-dimethylbenzaldehyde.

-

Aldol-type Addition: This addition forms an intermediate alkoxide.

-

Protonation and Dehydration: The alkoxide is protonated, and a subsequent dehydration step, often facilitated by heat, yields an α,β-unsaturated dicarboxylic acid intermediate.

-

Decarboxylation: Upon further heating, this intermediate readily loses a molecule of carbon dioxide to afford the final product, 2,6-dimethylcinnamic acid.[6]

Caption: Knoevenagel Condensation Workflow.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions.

Materials:

-

2,6-Dimethylbenzaldehyde

-

Malonic acid

-

Pyridine (solvent and catalyst)

-

Piperidine (catalyst)

-

Toluene

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dimethylbenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and pyridine (3-5 volumes).[9]

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.[9]

-

Reflux: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the pyridine under reduced pressure.

-

Workup: To the residue, add toluene and wash with water to remove any remaining pyridine. Acidify the aqueous layer with concentrated HCl to a pH of 1-2, which will precipitate the crude 2,6-dimethylcinnamic acid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water. Dry the purified crystals under vacuum.

The Perkin Reaction: A Classic Route to Cinnamic Acids

The Perkin reaction, discovered by William Henry Perkin in 1868, is a classic method for synthesizing α,β-unsaturated aromatic acids.[10] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.[10][11] For the synthesis of 2,6-dimethylcinnamic acid, 2,6-dimethylbenzaldehyde is reacted with acetic anhydride and sodium acetate.[12]

Mechanistic Insights

The mechanism of the Perkin reaction is a subject of some debate, but a widely accepted pathway involves the following steps:

-

Enolate Formation: The basic catalyst (acetate ion) abstracts an α-proton from acetic anhydride to form an enolate.[12][13][14]

-

Aldol-type Condensation: The enolate attacks the carbonyl carbon of 2,6-dimethylbenzaldehyde.[14][15]

-

Acyl Transfer and Elimination: A series of intramolecular acyl transfers and elimination of a water molecule leads to the formation of a mixed anhydride.[15]

-

Hydrolysis: Subsequent hydrolysis of the anhydride yields the final product, 2,6-dimethylcinnamic acid.[15]

Caption: Wittig Reaction Overview.

Detailed Experimental Protocol

This protocol describes the synthesis of the ethyl ester of 2,6-dimethylcinnamic acid, which is then hydrolyzed to the carboxylic acid.

Materials:

-

(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)

-

2,6-Dimethylbenzaldehyde

-

Anhydrous toluene or THF

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

Part A: Wittig Reaction

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) in anhydrous toluene.

-

Aldehyde Addition: Add a solution of 2,6-dimethylbenzaldehyde (1 equivalent) in anhydrous toluene dropwise to the ylide solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Workup: Remove the solvent under reduced pressure. The residue will contain the desired ethyl 2,6-dimethylcinnamate and triphenylphosphine oxide. The ester can be purified by column chromatography.

Part B: Hydrolysis

-

Saponification: Dissolve the purified ethyl 2,6-dimethylcinnamate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

-

Reflux: Heat the mixture to reflux for 1-2 hours.

-

Acidification: After cooling, remove the ethanol under reduced pressure and acidify the remaining aqueous solution with hydrochloric acid to precipitate the 2,6-dimethylcinnamic acid.

-

Isolation: Collect the product by vacuum filtration, wash with cold water, and dry.

Product Characterization

The identity and purity of the synthesized 2,6-dimethylcinnamic acid should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the carboxylic acid and the carbon-carbon double bond.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

-

Melting Point Analysis: A sharp melting point range indicates high purity.

Conclusion

The synthesis of 2,6-dimethylcinnamic acid from 2,6-dimethylbenzaldehyde can be successfully achieved through several established synthetic routes. The Knoevenagel condensation offers a greener and often high-yielding approach. The Perkin reaction, while requiring higher temperatures, is a classic and reliable method. The Wittig reaction provides excellent control over the double bond formation but may require a two-step process involving ester hydrolysis. The choice of the optimal synthetic pathway will depend on the specific requirements of the research, including scale, desired purity, and available resources.

References

-

Perkin Reaction Mechanism - Chemistry - Unacademy. (URL: [Link])

-

Perkin Reaction: Definition, Examples, and Mechanism - Chemistry Learner. (URL: [Link])

-

Perkin Reaction Mechanism - BYJU'S. (URL: [Link])

-

Perkin Reaction Mechanism Explained | PDF - Scribd. (URL: [Link])

-

Reaction Mechanism of Perkin Condensation - Physics Wallah. (URL: [Link])

-

ZnO catalyst for Knoevenagel condensation in aqueous medium at ambient temperature - JOCPR. (URL: [Link])

-

Indium(III)-Catalyzed Knoevenagel Condensation of Aldehydes and Activated Methylenes Using Acetic Anhydride as a Promoter - The Journal of Organic Chemistry (ACS Publications). (URL: [Link])

-

Full article: Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature - Taylor & Francis. (URL: [Link])

-

Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained - YouTube. (URL: [Link])

-

Wittig reactions of ylide anions derived from stabilised ylides - RSC Publishing. (URL: [Link])

-

One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (URL: [Link])

-

Wittig reaction - Wikipedia. (URL: [Link])

-

Wittig Reaction - Organic Chemistry Portal. (URL: [Link])

-

The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water - ResearchGate. (URL: [Link])

-

Wittig Reactions of Stabilized Phosphorus Ylides with Aldehydes in Water - ResearchGate. (URL: [Link])

-

Cinnamic Acid Derivatives and Their Biological Efficacy - PMC. (URL: [Link])

-

Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. (URL: [Link])

-

Perkin Reaction Mechanism - SATHEE. (URL: [Link])

-

Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research. (URL: [Link])

-

Knoevenagel Condensation. (URL: [Link])

-

A Concise Introduction of Perkin Reaction - Longdom Publishing. (URL: [Link])

-

Perkin reaction - Wikipedia. (URL: [Link])

-

Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (URL: [Link])

-

Knoevenagel condensation - Wikipedia. (URL: [Link])

-

Wittig reaction. (URL: [Link])

-

Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

-

The Wittig Reaction. (URL: [Link])

-

A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC. (URL: [Link])

-

Perkin Reaction - J&K Scientific LLC. (URL: [Link])

-

. (URL: [Link])

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (URL: [Link])

-

2,6-Dichlorocinnamic acid | C9H6Cl2O2 | CID 731762 - PubChem. (URL: [Link])

-

Experiment-2-Synthesis-of-t-Cinnamic-Acid.pdf - CDN. (URL: [Link])

-

Knoevenagel condensation between benzaldehyde and diethyl malonate. - ResearchGate. (URL: [Link])

-

The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Pure. (URL: [Link])

-

NOTE Perkin Reactions under Microwave Irradiation. (URL: [Link])

- CN106083564A - The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process - Google P

-

Preparation of cinnamic acid (Perkin condensation).docx - FChPT STU. (URL: [Link])

- US3337642A - Process for the purification of 2, 6-dimethylphenol - Google P

-

The electronic absorption spectrum of cinnamic acid in methanol and its Gaussian analysis.. (URL: [Link])

-

2,6-Dimethoxybenzoic Acid | C9H10O4 | CID 15109 - PubChem. (URL: [Link])

-

One pot reactions of benzaldehydes to cinnamic acids and arylpropiolic acids in aqueous medium Thies Thiemann - Sciforum. (URL: [Link])

-

On the way to molecular optical switches: A solid-state NMR study of trans-cinnamic acids - TIB. (URL: [Link])

-

2,3-dimethoxycinnamic acid - Organic Syntheses Procedure. (URL: [Link])

Sources

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. mdpi.com [mdpi.com]

- 4. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Perkin reaction - Wikipedia [en.wikipedia.org]

- 11. longdom.org [longdom.org]

- 12. SATHEE: Perkin Reaction Mechanism [sathee.iitk.ac.in]

- 13. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]

- 14. Perkin Condensation| Reaction Mechanism of Perkin Condensation [pw.live]

- 15. Perkin Reaction: Definition, Examples, and Mechanism [chemistrylearner.com]

A Technical Guide to the Spectroscopic Analysis of 2,6-Dimethylcinnamic Acid

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2,6-dimethylcinnamic acid, a compound of interest in pharmaceutical and chemical research. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established spectroscopic principles, data from closely related analogs, and predictive methodologies to offer a robust characterization framework. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this and similar molecules.

Introduction: The Structural Significance of 2,6-Dimethylcinnamic Acid

2,6-Dimethylcinnamic acid is an α,β-unsaturated carboxylic acid featuring a benzene ring substituted with two methyl groups at the 2 and 6 positions. This substitution pattern sterically hinders the rotation of the phenyl ring, influencing the molecule's conformation and, consequently, its spectroscopic properties. A comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification, purity assessment, and for understanding its chemical behavior in various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation. For 2,6-dimethylcinnamic acid, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 2,6-dimethylcinnamic acid is anticipated to exhibit distinct signals corresponding to the aromatic, vinylic, methyl, and carboxylic acid protons. The expected chemical shifts (δ) are influenced by the electron-withdrawing nature of the acrylic acid moiety and the electron-donating effect of the methyl groups.

Expected ¹H NMR Data (Predicted and based on analogs):

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Notes |

| Carboxylic Acid (-COOH) | > 12.0 | Singlet (broad) | - | The acidic proton is typically broad and downfield. |

| Vinylic Proton (α to COOH) | ~6.4 - 6.6 | Doublet | ~16.0 | Trans-coupling with the β-vinylic proton. |

| Vinylic Proton (β to COOH) | ~7.6 - 7.8 | Doublet | ~16.0 | Trans-coupling with the α-vinylic proton. |

| Aromatic Protons (H3, H4, H5) | ~7.0 - 7.2 | Multiplet | - | The three aromatic protons will likely appear as a complex multiplet. |

| Methyl Protons (-CH₃) | ~2.3 - 2.5 | Singlet | - | The two equivalent methyl groups will produce a single, intense peak. |

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Expected ¹³C NMR Data (Predicted and based on analogs):

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Carboxylic Acid (C=O) | ~168 - 172 | The carbonyl carbon is significantly deshielded. |

| Vinylic Carbon (α to COOH) | ~120 - 125 | |

| Vinylic Carbon (β to COOH) | ~140 - 145 | |

| Aromatic Carbon (C1) | ~133 - 136 | Quaternary carbon attached to the acrylic acid group. |

| Aromatic Carbons (C2, C6) | ~137 - 140 | Quaternary carbons bearing the methyl groups. |

| Aromatic Carbons (C3, C5) | ~128 - 130 | |

| Aromatic Carbon (C4) | ~126 - 128 | |

| Methyl Carbons (-CH₃) | ~19 - 22 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 2,6-dimethylcinnamic acid will be dominated by absorptions from the carboxylic acid and the α,β-unsaturated system.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2500-3300 | Broad | O-H stretch | Carboxylic Acid |

| ~1680-1700 | Strong | C=O stretch | Conjugated Carboxylic Acid |

| ~1620-1640 | Medium | C=C stretch | Alkene |

| ~1580, ~1470 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~2920, ~2850 | Medium | C-H stretch | Methyl Groups |

| ~980 | Strong | =C-H bend (out-of-plane) | Trans-Alkene |

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The position of the C=O stretch is slightly lower than a typical saturated carboxylic acid due to conjugation with the double bond and the aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. For 2,6-dimethylcinnamic acid (C₁₁H₁₂O₂), the expected molecular weight is approximately 176.21 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 176 would correspond to the intact molecule.

-

[M-15]⁺: Loss of a methyl group (CH₃) to give a fragment at m/z = 161.

-

[M-45]⁺: Loss of the carboxylic acid group (COOH) is a common fragmentation pathway for carboxylic acids, resulting in a peak at m/z = 131. This would be a particularly stable benzylic-type cation.

-

Other Fragments: Further fragmentation of the aromatic ring and the side chain would lead to smaller fragments.

Experimental Protocols: A Guide to Data Acquisition

The following are generalized protocols for acquiring high-quality spectroscopic data for 2,6-dimethylcinnamic acid.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,6-dimethylcinnamic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all expected proton signals.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Analysis: Place a small amount of the solid 2,6-dimethylcinnamic acid sample onto the ATR crystal. Apply pressure to ensure good contact.

-

Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and significant fragment ions.

Visualizing the Data: Structure and Workflow

The following diagrams illustrate the molecular structure of 2,6-dimethylcinnamic acid and a generalized workflow for its spectroscopic analysis.

Caption: Molecular structure of 2,6-Dimethylcinnamic acid.

Caption: Generalized workflow for the spectroscopic analysis of 2,6-Dimethylcinnamic acid.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,6-dimethylcinnamic acid. By combining predictive methods with data from analogous compounds, a detailed and reliable spectroscopic profile can be established. This information is critical for researchers working on the synthesis, characterization, and application of this and related molecules, ensuring scientific integrity and facilitating further research and development.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem. National Center for Biotechnology Information. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Technical Guide: Biological Potential & Applications of 2,6-Dimethylcinnamic Acid

The following technical guide details the physicochemical profile, synthesis, and potential biological applications of 2,6-Dimethylcinnamic Acid (2,6-DMCA) .

Executive Summary

2,6-Dimethylcinnamic acid (2,6-DMCA) is a sterically hindered derivative of cinnamic acid. Unlike its planar parent molecule, the presence of methyl groups at the ortho positions (2 and 6) of the phenyl ring induces significant torsional strain, forcing the side chain out of planarity with the aromatic ring. This "ortho-effect" makes 2,6-DMCA a valuable probe in medicinal chemistry for exploring conformational restriction and metabolic stability .

While direct clinical data is less abundant than for hydroxy- or methoxy-cinnamic acids, 2,6-DMCA serves as a critical pharmacophore for designing drugs that require resistance to enzymatic reduction and specific receptor selectivity (e.g., auxin transport inhibitors, specific kinase inhibitors).

Key Therapeutic Potential:

-

Metabolic Stability: Steric shielding of the alkene moiety retards enzymatic reduction and conjugation.

-

Antimicrobial/Antifungal: Lipophilic core enhances membrane penetration, though potency is modulated by the lack of hydrogen-bonding donors.

-

Synthetic Intermediate: Precursor for sterically crowded stilbenes and stable curcuminoid analogs.

Molecular Mechanism & Structure-Activity Relationship (SAR)

The "Ortho-Effect" and Conformational Locking

The biological activity of cinnamic acids often depends on the conjugation between the phenyl ring and the alkene double bond. In 2,6-DMCA, the steric clash between the ortho-methyl groups and the vinylic protons (or carbonyl oxygen) disrupts this conjugation.

-

Planarity: Unsubstituted cinnamic acid is planar, allowing full

-electron delocalization. -

2,6-DMCA: The phenyl ring rotates out of plane (approx. 40-60° twist), reducing conjugation length. This alters UV absorption (blue shift) and reduces reactivity toward nucleophiles (Michael addition).

Pharmacophore Visualization

The following diagram illustrates the structural impact of 2,6-substitution and its downstream biological consequences.

Figure 1: Mechanistic impact of 2,6-dimethyl substitution on cinnamic acid pharmacology.

Therapeutic Applications & Biological Activities[2][3][4][5][6][7][8][9][10][11][12]

Antimicrobial & Antifungal Activity

Cinnamic acids generally disrupt microbial cell membranes and inhibit enzymatic processes (e.g., glucose uptake).

-

Mechanism: The high lipophilicity of the 2,6-dimethylphenyl group facilitates penetration into the lipid bilayer of Gram-positive bacteria (S. aureus) and fungi (C. albicans).

-

Limitation: The lack of phenolic hydroxyl groups (unlike ferulic or caffeic acid) reduces radical scavenging capability but increases stability against oxidative degradation.

Metabolic Probe for Drug Design

2,6-DMCA is used to study metabolic soft spots . In many drugs, the cinnamic acid moiety is rapidly reduced to dihydrocinnamic acid by reductase enzymes.

-

Application: Incorporating the 2,6-dimethyl motif blocks this reduction, prolonging the half-life of the pharmacophore in vivo. This is analogous to the strategy used in designing stable analogs of Tranilast.

Plant Growth Regulation (Auxin Analog)

Substituted cinnamic acids act as anti-auxins or auxin transport inhibitors. The 2,6-substitution pattern mimics the steric bulk of specific herbicides, potentially inhibiting root growth in competitive weed species by blocking indole-3-acetic acid (IAA) transport channels.

Experimental Protocols

Synthesis of 2,6-Dimethylcinnamic Acid (Heck Reaction)

Due to steric hindrance, standard Knoevenagel condensation often gives low yields. The Mizoroki-Heck reaction is the preferred self-validating protocol.

Reagents:

-

2-Iodo-m-xylene (1.0 eq)

-

Acrylic acid (1.2 eq)

-

Catalyst: Pd(OAc)2 or Pd-nanoparticles (1-2 mol%)

-

Base: K2CO3 or Et3N

-

Solvent: DMF or Water (if using phase transfer catalyst)

Protocol:

-

Charge: In a sealed tube, dissolve 2-iodo-m-xylene (5 mmol) and acrylic acid (6 mmol) in DMF (10 mL).

-

Catalyst Addition: Add Pd(OAc)2 (0.05 mmol) and K2CO3 (10 mmol).

-

Reaction: Heat to 120°C for 12–24 hours. (Monitor via TLC; 2,6-substitution slows the rate significantly compared to unsubstituted aryl iodides).

-

Workup: Cool, acidify with 1M HCl to pH 2. Extract with Ethyl Acetate (3x).

-

Purification: Wash organic layer with brine, dry over Na2SO4. Recrystallize from Ethanol/Water.

-

Validation: 1H NMR should show the doublet for vinylic protons with a coupling constant (

Hz) indicating trans-geometry, distinct from the aromatic singlets/multiplets.

Biological Assay: Minimum Inhibitory Concentration (MIC)

To evaluate the antimicrobial potential of 2,6-DMCA.

Workflow Diagram:

Figure 2: Standardized MIC determination workflow for lipophilic cinnamic acid derivatives.

Step-by-Step:

-

Stock Preparation: Dissolve 2,6-DMCA in 100% DMSO to a concentration of 10 mg/mL. (Note: High lipophilicity requires DMSO; water solubility is negligible).

-

Dilution: Prepare 2-fold serial dilutions in Mueller-Hinton broth (range: 512 µg/mL to 1 µg/mL). Ensure final DMSO concentration is <1% to avoid solvent toxicity.

-

Inoculum: Add 10 µL of standardized bacterial suspension (

CFU/mL) to each well. -

Controls: Include Positive Control (Ciprofloxacin) and Solvent Control (1% DMSO).

-

Incubation: Incubate at 37°C for 24 hours.

-

Analysis: The MIC is the lowest concentration with no visible growth.

Comparative Data Profile

The following table contrasts 2,6-DMCA with related cinnamic acid derivatives, highlighting the trade-offs between steric stability and reactivity.

| Compound | Substitution | Planarity | Metabolic Stability | Primary Activity |

| Cinnamic Acid | Unsubstituted | Planar | Low (Rapid reduction) | Weak Antimicrobial |

| 2,6-DMCA | 2,6-Dimethyl | Non-Planar | High (Steric shield) | Stable Pharmacophore |

| Ferulic Acid | 4-OH, 3-OMe | Planar | Moderate | Antioxidant / UV Protectant |

| Tranilast | Dimethoxy-anthranilic | Planar | Moderate | Anti-allergic / Anti-fibrotic |

References

-

Synthesis via Heck Reaction: Title: Linear Polystyrene-Stabilized PdO Nanoparticle-Catalyzed Mizoroki-Heck Reactions in Water.[1] Source: Semantic Scholar / MDPI. URL:[Link] Context: Describes the synthesis of 2,6-dimethylcinnamic acid from 2-iodo-m-xylene with 59% yield, noting the steric challenges.

-

Steric Effects in Cinnamic Acids: Title: Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. Source: MDPI (Molecules). URL:[Link] Context: Discusses the low yield (29%) and steric hindrance in synthesizing 2,6-dimethyl substituted cinnamic acid derivatives.

-

General Biological Activity of Cinnamic Derivatives: Title: Cinnamic Acid Derivatives and Their Biological Efficacy.[2][3][4][5][6][7][8][9][10] Source: MDPI (Int. J. Mol. Sci.). URL:[Link] Context: Provides the foundational pharmacological profile (antimicrobial, anti-inflammatory) for the cinnamic acid class.[4]

-

Related "Dimethyl" Pharmacophores: Title: Stability and anti-inflammatory activity of the reduction-resistant curcumin analog, 2,6-dimethyl-curcumin.[11] Source: PubMed / NIH. URL:[Link] Context: Illustrates the principle of using methyl substitution to enhance metabolic stability in cinnamic-acid derived scaffolds (curcuminoids).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. benthamscience.com [benthamscience.com]

- 3. mdpi.com [mdpi.com]

- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,4-Dimethoxycinnamic Acid | High Purity | RUO [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. jocpr.com [jocpr.com]

- 10. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 11. Stability and anti-inflammatory activity of the reduction-resistant curcumin analog, 2,6-dimethyl-curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Steric Lock: A Technical Guide to 2,6-Dimethylcinnamic Acid Derivatives

This technical guide details the synthesis, structural properties, and application logic of 2,6-dimethylcinnamic acid (2,6-DMCA) derivatives. It is designed for medicinal chemists and process engineers dealing with sterically hindered phenylpropanoid scaffolds.

Executive Summary: The "Orthogonal Twist"

In medicinal chemistry, the 2,6-dimethylcinnamic acid (2,6-DMCA) scaffold represents a critical tool for conformational restriction . Unlike unsubstituted cinnamic acid, which adopts a planar geometry to maximize

This steric clash forces the side chain (acrylate moiety) to rotate out of the plane of the phenyl ring, creating a permanent "twist" (dihedral angle

-

Metabolic Blocking: Preventing ortho-hydroxylation (Phase I metabolism).

-

Receptor Selectivity: Mimicking twisted biphenyl pharmacophores.

-

Peptidomimetics: Serving as a de-aminated bioisostere of 2,6-dimethyltyrosine (Dmt).

Structural & Conformational Analysis

The Mechanism of Steric Locking

The biological activity of 2,6-DMCA derivatives is governed by the "Steric Lock." The methyl groups at positions 2 and 6 physically obstruct the planar alignment of the

Key Structural Consequence:

-

Planar Cinnamic Acid: High conjugation, flat topology.

-

2,6-Dimethyl Cinnamic Acid: Broken conjugation, orthogonal topology, increased solubility in lipophilic pockets.

Visualization: The Steric Clash Pathway

The following diagram illustrates the logical flow from steric hindrance to pharmacological outcome.

Caption: Logical pathway showing how 2,6-dimethyl substitution forces non-planarity, resulting in unique metabolic and binding properties.

Synthesis Protocols

Synthesizing 2,6-DMCA is non-trivial.[1] Standard Heck conditions often fail because the palladium catalyst cannot easily insert into the sterically crowded 2,6-dimethyliodobenzene, and the subsequent

Method A: The "Jeffery" Heck Protocol (Preferred)

This method utilizes Phase Transfer Catalysis (PTC) to overcome the energy barrier associated with the steric hindrance.

Target: Methyl 2,6-dimethylcinnamate Substrate: 2-Iodo-1,3-dimethylbenzene (2,6-dimethyliodobenzene)

| Reagent | Equivalents | Role |

| 2,6-Dimethyliodobenzene | 1.0 eq | Limiting Reagent |

| Methyl Acrylate | 2.0 eq | Olefin Partner |

| Pd(OAc)₂ | 0.05 eq (5 mol%) | Catalyst |

| TBAB (Tetrabutylammonium bromide) | 1.0 eq | Phase Transfer Agent / Ligand |

| NaHCO₃ | 2.5 eq | Base |

| DMF (Dimethylformamide) | Solvent (0.2 M) | Polar Aprotic Solvent |

Protocol Steps:

-

Preparation: In a flame-dried Schlenk tube, dissolve 2,6-dimethyliodobenzene (1.0 eq) in anhydrous DMF.

-

Addition: Add TBAB (1.0 eq) and NaHCO₃ (2.5 eq). Degas the mixture with Nitrogen for 15 minutes.

-

Catalyst: Add Pd(OAc)₂ (5 mol%) and Methyl Acrylate (2.0 eq) rapidly against a counter-flow of Nitrogen.

-

Reaction: Seal the tube and heat to 120°C for 24–48 hours. Note: Higher temperature is required compared to standard Heck (usually 80°C) due to the steric bulk.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) to remove DMF, then brine. Dry over MgSO₄.

-

Purification: Flash chromatography (Hexane/EtOAc). The product will likely elute earlier than unsubstituted cinnamates due to the twisted, less polar conformation.

Expert Insight: The TBAB is crucial here. It forms a soluble monomeric Pd-species (

Method B: The "Titanium Push" Knoevenagel (Alternative)

If the Heck reaction fails due to halide availability, the condensation of 2,6-dimethylbenzaldehyde with malonic acid is the alternative. Standard pyridine/piperidine conditions are often too weak for this hindered aldehyde.

Protocol Modification:

-

Use TiCl₄ (2.0 eq) and Pyridine (4.0 eq) in THF at 0°C to pre-activate the aldehyde before adding the active methylene compound. The Titanium acts as a Lewis acid to activate the carbonyl, overcoming the shielding effect of the ortho-methyl groups [2].

Analogues in Drug Development

The 2,6-DMCA scaffold is rarely a drug in itself but is a critical fragment in larger bioactive molecules.

Table 1: Comparative Activity of Cinnamic Acid Analogues

| Compound Class | Substitution Pattern | Primary Effect | Key Application |

| Cinnamic Acid | Unsubstituted | Planar, flexible | Food preservative, weak antimicrobial |

| Tranilast | 3,4-Dimethoxy | Planar, H-bond donors | Anti-allergic, Anti-fibrotic |

| 2,6-DMCA | 2,6-Dimethyl | Twisted, Hydrophobic | Auxin transport inhibitor, Opioid peptidomimetics |

| 2,6-Dichlorocinnamic | 2,6-Dichloro | Twisted, Electron-poor | Herbicide (anti-auxin activity) |

High-Value Application: Peptidomimetics

2,6-DMCA is the de-aminated analogue of 2,6-Dimethyltyrosine (Dmt) . Dmt is a famous non-natural amino acid found in highly potent opioid peptides (e.g., Dmt-Tic analogues).

-

Mechanism: The 2,6-dimethyl groups lock the tyrosine side chain into a specific rotamer that perfectly fits the Mu-opioid receptor (MOR) hydrophobic pocket.

-

Translation: Researchers designing non-peptide opioid antagonists can replace the Dmt residue with a 2,6-dimethylcinnamic acid moiety to retain the steric fit while removing the zwitterionic character of the amino acid, improving blood-brain barrier (BBB) permeability [3].

References

-

Jeffery, T. (1984). "On the efficiency of tetraalkylammonium salts in Heck type reactions". Tetrahedron Letters, 25(45), 5133-5136. Link

-

Lehnert, W. (1973). "Knoevenagel-Kondensationen mit TiCl4/Base - I". Tetrahedron, 29(4), 635-638. Link

-

Schiller, P. W. (2010). "Biochemical and Pharmacological Characterization of [Dmt1]DALDA, a Potent and Highly Selective Mu Opioid Peptide". European Journal of Pharmacology, 623(1-3), 25-31. Link

-

Bhanage, B. M., et al. (2000). "Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts". Chemistry – A European Journal, 6(5), 843-848. Link

Sources

An In-depth Technical Guide on the Natural Occurrence of Cinnamic Acid Derivatives and Related Compounds

Introduction

The vast and intricate world of plant secondary metabolites offers a rich reservoir of bioactive compounds, many of which form the basis for modern pharmaceuticals and nutraceuticals. Among these, the phenylpropanoids represent a diverse and ubiquitous class of natural products derived from the amino acids phenylalanine and tyrosine.[1] This technical guide provides a comprehensive exploration of the natural occurrence, biosynthesis, and analytical methodologies for cinnamic acid and its derivatives, compounds that form the central backbone of the phenylpropanoid pathway.[2]

Cinnamic acid derivatives are not only fundamental building blocks for complex polymers like lignin and flavonoids but also possess a wide spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antidiabetic properties.[3][4][5] These roles are crucial for plant defense against pathogens and environmental stressors and are of significant interest to researchers in drug discovery and development.[1][6] While the core focus is on commonly found hydroxy- and methoxy-substituted cinnamic acids, this guide will also address the state of knowledge regarding less common alkyl-substituted analogs, such as dimethylcinnamic acids, to provide a thorough resource for researchers, scientists, and drug development professionals.

Part 1: The Phenylpropanoid Pathway: A Biosynthetic Blueprint

The journey of all phenylpropanoids begins with the shikimate pathway, a primary metabolic route in plants and microorganisms for the synthesis of aromatic amino acids.[1] The entry point into the vast array of cinnamic acid derivatives is the deamination of L-phenylalanine, a pivotal reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL).[2] This step yields trans-cinnamic acid, the universal precursor for this class of compounds.

Following its formation, trans-cinnamic acid undergoes a series of enzymatic modifications, primarily hydroxylations and methylations, to generate a diverse suite of hydroxycinnamic acids. Key enzymes like Cinnamate-4-hydroxylase (C4H) and various O-methyltransferases (OMTs) are responsible for creating the most common derivatives found in nature:

-

p-Coumaric Acid: Formed by the hydroxylation of cinnamic acid.[1]

-

Caffeic Acid: Arises from the hydroxylation of p-coumaric acid.[1]

-

Ferulic Acid: Results from the methylation of caffeic acid.[1]

-

Sinapic Acid: Produced through further hydroxylation and methylation steps.[1]

These core compounds serve as intermediates for the biosynthesis of more complex molecules, including flavonoids, stilbenes, coumarins, and lignin.[2][7] The activity of PAL and other pathway enzymes is tightly regulated and often induced by external stimuli such as UV radiation, wounding, or pathogen attack, highlighting their role in plant defense.[2][8][9]

Caption: The general phenylpropanoid pathway leading from L-phenylalanine to major hydroxycinnamic acids.

Part 2: Natural Distribution of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are widespread throughout the plant kingdom, typically found as free acids, esters, or glycosides.[10] Their concentrations vary significantly depending on the plant species, part of the plant, and environmental conditions.[10] While the specific compound 2,6-Dimethylcinnamic acid is not widely reported as a natural product, other substituted derivatives, including methoxylated and hydroxylated forms, are abundant.

Occurrence in Plants

Hydroxycinnamic acids are among the most common phenolic compounds in the human diet.[11] Major dietary sources include fruits, vegetables, whole grains, and beverages like coffee and tea.[12][13] For instance, caffeic acid is a primary phenolic compound in coffee, while ferulic acid is abundant in cereal grains.[12]

| Compound | Major Natural Sources | Concentration Range | References |

| trans-Cinnamic Acid | Cinnamon (Cinnamomum spp.), Storax balsam, Shea butter | 0.31 - 16.97 mg/g in Cinnamomum extracts | [10] |

| p-Coumaric Acid | Peanuts, Basil, Garlic, Citrus fruits, Pineapples | Predominant HCA in citrus fruits | [11][12] |

| Caffeic Acid | Coffee, Sweet potatoes, Artichokes, Plums, Apples | 63.1 - 96.0 mg/100 ml in brewed coffee | [12][13] |

| Ferulic Acid | Cereal grains (wheat, rice bran), Coffee, Propolis | Abundant in cereal grains | [12][13] |

| Sinapic Acid | Brassicaceae family (e.g., mustard seeds) | - | [1][11] |

| 3,4-Dimethoxycinnamic Acid | Bacopa monnieri, Populus nigra | Reported as a natural constituent | [11][14] |

Occurrence in Fungi and Other Organisms

Fungi also play a role in the metabolism of cinnamic acids. Some fungal species can degrade plant matter, releasing and modifying these compounds.[15] For example, various fungi can convert p-coumaric acid to other phenolic acids.[16] Certain cinnamic acid derivatives have been shown to possess antifungal properties, suggesting a role in plant-fungus interactions.[15][17] The compound 3,4-dimethoxycinnamic acid has been identified in various organisms, including plants and microbes.[14]

Part 3: Extraction, Isolation, and Characterization

The study of natural cinnamic acid derivatives relies on robust methodologies for their extraction from complex biological matrices, followed by purification and structural elucidation.

Extraction and Isolation Workflow

The process typically begins with the extraction of dried and powdered plant material using a suitable solvent, followed by a series of chromatographic steps to isolate the compounds of interest.

Caption: General workflow for the extraction and isolation of cinnamic acid derivatives from plant sources.

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction

This method offers a rapid and efficient alternative to conventional extraction techniques like reflux.

-

Preparation: Weigh 2.5 g of dried, powdered plant material and place it into a microwave extraction vessel.[10]

-

Solvent Addition: Add 50 mL of an appropriate extraction solvent (e.g., 80% methanol in water or 59% ethanol in water).[10][18]

-

Extraction: Seal the vessel and place it in a microwave reactor. Set the microwave power (e.g., ~150 W) and extraction time (e.g., 3-5 minutes).[10]

-

Cooling & Filtration: After irradiation, allow the vessel to cool to room temperature. Filter the extract through Whatman No. 1 filter paper.[10]

-

Storage: Adjust the final volume to 50 mL with the extraction solvent and store at 4°C prior to analysis.[10]

Protocol 2: HPLC Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation, identification, and quantification of phenolic compounds.[19][20]

-

Instrumentation: Utilize an HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[19]

-

Column: Employ a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][19]

-

Mobile Phase: A common mobile phase consists of two solvents:

-

Gradient Elution: Run a linear gradient program, for example, starting with a low percentage of Solvent B (e.g., 10-20%) and increasing to a high percentage (e.g., 90-100%) over 30-40 minutes. This allows for the separation of compounds with a wide range of polarities.[10]

-

Detection: Monitor the elution profile at multiple wavelengths. Cinnamic acids typically show strong absorbance around 270-330 nm.[19][22]

-

Quantification: Identify and quantify compounds by comparing their retention times and UV spectra with those of authentic standards.[19]

Structural Characterization

Once a compound is purified, its chemical structure is determined using a combination of spectroscopic methods.

| Technique | Information Provided | Typical Observations for Cinnamic Acid Derivatives | References |

| UV Spectroscopy | Chromophore system (conjugated double bonds) | Strong absorbance maxima (λmax) between 270 nm and 330 nm. | [22] |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Provides the molecular ion peak [M-H]⁻ in negative ion mode, confirming the mass. | [23] |

| ¹H NMR | Proton environment, coupling constants | Shows characteristic signals for aromatic protons, and two doublets for the vinylic protons (H-α, H-β) with a large coupling constant (J ≈ 16 Hz) for the trans isomer. | [24][25] |

| ¹³C NMR | Carbon skeleton | Reveals signals for the carboxyl carbon (~167-170 ppm), aromatic carbons, and the two vinylic carbons. | [24][25] |

Part 4: Pharmacological Relevance and Applications

The broad distribution of cinnamic acid derivatives in dietary plants is significant due to their diverse and potent biological activities. This has made them attractive candidates for drug development and as active ingredients in cosmetic and nutraceutical formulations.

-

Antioxidant Activity: The phenolic hydroxyl groups on the aromatic ring are excellent hydrogen donors, enabling these compounds to scavenge free radicals and mitigate oxidative stress.[6][26][27]

-

Anti-inflammatory Effects: Cinnamic acids can modulate inflammatory pathways, for example, by inhibiting enzymes like lipoxygenase or reducing the expression of pro-inflammatory cytokines.[3][27]

-

Antimicrobial Properties: Several derivatives exhibit activity against a range of bacteria and fungi by disrupting cell membranes, inhibiting essential enzymes, or preventing biofilm formation.[3][17][28]

-

Antidiabetic Potential: These compounds have been shown to stimulate insulin secretion, enhance glucose uptake, and inhibit enzymes involved in carbohydrate digestion, suggesting a role in managing diabetes.[3][12][13]

-

UV Protection: The ability to absorb UV radiation has led to the use of some cinnamic acid esters, like octyl methoxycinnamate, as active ingredients in sunscreens.[27]

Conclusion

Cinnamic acid and its derivatives are a cornerstone of plant secondary metabolism, with a rich and diverse presence across the natural world. While the natural occurrence of specific alkylated forms like 2,6-dimethylcinnamic acid remains poorly documented, the broader family of hydroxy- and methoxy-cinnamic acids is exceptionally well-represented in our diet and traditional medicines. The biosynthetic foundation for these compounds is the robust phenylpropanoid pathway, a testament to nature's chemical ingenuity.

For researchers and drug development professionals, understanding the natural sources, biosynthesis, and analytical chemistry of these compounds is paramount. The established protocols for extraction, isolation, and characterization provide a clear path for discovering and quantifying these molecules in novel sources. The significant pharmacological activities associated with this class of compounds underscore their potential as leads for new therapeutic agents. Future research should aim to explore less common derivatives and fully elucidate their biological mechanisms of action, continuing to bridge the gap between natural product chemistry and modern medicine.

References

- A Technical Guide to the Natural Sources and Biosynthesis of Cinnamic Acid. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH27WlBUejACGwU_TeEcDq15lJqjzlR9NZOEAe6-4pR31sWjF8DjAxl1NcZPVLviPKzdSMvoUATbTTp2_MwHBKedo9qEtZbBnUbz5j0-XyaMIJVsfME5-YllYhOitVyA2Yse2tRGuhja_dHQxBaQ8QlTc3fZN6Y0AXJ9pefuhkmMsovq11cCldXfytYEaWjUAWUqVv-z5O91RpQFQD5weotpvaD881X3A==]

- Biosynthesis and Regulation of Phenylpropanoids in Plants. Taylor & Francis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi3nkEDrld-YeQxbKj-chdstsyludy5rrJfOt8y2pDAUPS1cO6mv02Q9fhFcd5DBRz7bu7nUP7HePpjtTjb2lKDO5BBEK_G68mHRDhlqihuMM6DBn3RP7rUHg9Yzj9kEjKlYfSnbGRh7H9qKetE2STvBdtB4u9rnhG2vVXdA==]

- HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Technology and Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKP0chWSAj626GVBIkxrG6jYYn5VyJD9FLUAYIRJmrPdVrdbGHJRis0i25uRZ-pZxDKzxELVPLLO2QU1huUXLgjj8H6vw7GYZ8UBlllexjIusGFwj464ELqB0in09IfRKhnw9M4wBO9romviK1HTvVxcokRv9qDqKIT3kzNrJcdsZ_o3dcRLNSoQu6k6n9xI2RobN6gfQEeeldDs_7Qiy6HzgeyX2I_Gdmc7_R27bf-4P8HOQ13UZJUbTicg==]

- Cinnamic Acid: Dietary Sources, Mechanisms of Action and New Formulation. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOjSk6myvI6pL7IpbQ5zr3sicoroEUzeNAmBtuxG6ooqF7PVvSHo8gzYQg5rUe5BGJFGSEGXoGLaEnMthK4raf0z_RVmei5sSL8-SCaKY4pZDHEB24w7i-Ig0mUh5LhtV-sG4XbGWHgFBPH-l6eEJ_YNnbgTJU7R2fZz_PhL-obLc9qDcgNJkWx2DTpsVR9Ehy3bFj8iJ3FjL0-jCmV6vJn_6rGOBTyi9fAg==]

- Phenylpropanoid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Phenylpropanoid]

- Rapid screening of phenolic compounds in extracts of photosynthetic organisms separated using a C18 monolithic column based HPLC-UV method. Journal of Chromatography B: Analytical Technologies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjMy59H4U80fBHS5EO2_PbnsqX3GJEaWfN7x4uHSiqFY1jTEoeZyPe5HMxrVsDrSD-heLp5iu8ZtnW_B76utfWtGcTFg6EbvFlRS8FPiB1YKMnze_NS8FFcLlMtX9CBNDIE6CuoNNNdpGkdM7bX-1ozMN9auPtDtAmsJS_S1pNZEZeYWzAGZMP3LGIcrjfbMXZRMztjahiEQkaOyJxzTzXWFvX]

- Phenylpropanoid biosynthesis – Knowledge and References. Taylor & Francis Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsVtsfAzjJkkWvhcfKdxo4JCr4gDkfNJwt7o7IURkinwsAIw58vrF25FGnC3MbnHmnKc6b8t4x9MXGZJ3ygMy7dS5RlZc4e3xI35JRj_pXpqO7u27NIHyrhy3suO0hQYctz-QoMRuM-J8oH68yx0vMK0xYrc35xsqKUwYNeJXhe3kYhVNqMdxkGfk5CVLngBOZx53kIvmtpPyHMopJ0xTyt8J1DFgro1u0SQT6512Q]

- SUPPLEMENTARY INFORMATION. The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz5NNyVvwvEhTagtlJuXMWQAIxcMHQXW63JFTVny6j8V5DI4qO0vET2tWJzXo4vPcmsNKiDaxDgGOE6s7qFVN2pcOmfdx6l0ntG9WMXKD0BMs8hdEiq6PoImcKqMpzwF5UkIn1_hzi1RosSVFtjNgs_QF0FWQ7jA==]

- Isolation and Identification of Cinnamic Acid Derivatives from the Aerial Parts of Seidlitzia Rosmarinus Ehrenb. Ex Boiss. Brieflands. [URL: http://jrps.sums.ac.ir/article_44131.html]

- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Preprints.org. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZZ09LKiMVUxydCK1p4wTGJIiBAt1rfR6OVgIDdwSjWQg-v4XkTYzs8uvsrn8r8jLFf726-UkLtTUdQvRBBaZPp582XRz6fzt3VCh7lw2kuWbazGQsYDO9cvK7arfvF_glA9w=]

- Isolation and establishment of trans-cinnamic acid as a reference standard from Radix Scrophularia buergeriana Miq. Journal of Applied Pharmaceutical Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxI0wU92iJPZNNo9IEqmKZnutHcnBXMWsCAkMEO1NXtC3G4uzKn1g8fG_cRfDysZKiXuphjtpouUuIrKqHoYtntVw9Un1BPCDQWA7o9TGkgAqikympaRHJFXuoWig9oqpLj_eVkW5F0CWfrCeC-iCO]

- Cinnamic acid derivatives: A new chapter of various pharmacological activities. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBv3hYSHwqfb3997J1cVfKAKnPhjM_6y6ocoX2LYXHFCrE8mGPkPk7moqRbVlGwe8gY38e_AnlIbYNZnsiAUXwXuaAqqJDGcIwQhEudPk0jozBSWJDKWqTaSv-4UqEjq6LnEPuaQXXgIMi6l3SPX7W_CY62ZIeYe_7IBWv9j4zlsaDeKNqNDkdaa6-m_WjpzNld7bTPYAD8sIIGuASM5WJ0r9FvL0vJwItMzbPYzjGowonLHMdfBYJtm7yZQ==]

- Editorial: Phenylpropanoid biosynthesis in plants. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10249033/]

- Phenylpropanoid Biosynthesis in Plants. Frontiers Research Topic. [URL: https://www.frontiersin.org/research-topics/25134/phenylpropanoid-biosynthesis-in-plants]

- Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. [URL: https://www.mdpi.com/1420-3049/29/7/1460]

- Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381664/]

- Cinnamic acid derivatives : A new chapter of various pharmacological activities. ResearchGate. [URL: https://www.researchgate.net/publication/287959074_Cinnamic_acid_derivatives_A_new_chapter_of_various_pharmacological_activities]

- Naturally Occurring Hydroxycinnamic Acids. Encyclopedia MDPI. [URL: https://encyclopedia.pub/entry/6727]

- Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11049969/]

- Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. Frontiers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtgvc5uKJ1hjxgXsgBnmQu_6rpHRgmqEKWN2oQTWObaP7FjJK3o6r4zKj17RXnFtWjCCO626hZBk4AAcSN2WZ5P8G7n4K_U6rbnEzaKxV9UP_IhZdO7ixkfKSEnzcRhLQzbU4NE0GEeqmSJTFNjc6-VG__neYtzl870_E4bjoakacjyGM16BRb9MBmLKkWKK-DVyMouw==]

- Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. ResearchGate. [URL: https://www.researchgate.

- Production of Phenylpropanoids, Naphthodianthrones and Antioxidant Status of Hypericum perforatum L. Transgenic Shoots. MDPI. [URL: https://www.mdpi.com/2223-7747/13/2/194]

- Method for obtaining high-purity cinnamic acid. Google Patents. [URL: https://patents.google.

- Antioxidant activity and development of one chromatographic method to determine the phenolic compounds from Agroindustrial Pomace. SciELO. [URL: https://www.scielo.br/j/aabc/a/SgqPq6FwQk7dG9T4XyZg7KN/?lang=en]

- Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5490574/]

- An In-depth Technical Guide to the Physical and Chemical Properties of Cinnamic Acid Isomers. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYD2-QHT3CTWZLVM2yluy31oKCk_lcF3bp5aImNTUN7UkfQAwNKMZ3_YAUPGlnRC-o25xKgCLXbRbbBFOklWFk-pyJ5dHFzQeWJcR0uqPcZW7HmiqpIXfccsYtT3OThqlhXLLGgj0NIW6LyBhSeeD3I6w8_IiK6KPH3hpUXBuT5sFO6kIyaZmEImvLdGG_OQtN96T6HvbjHxntMOrhO3eglfSLgWJKkoqtnNmWC6wLZ-XDvNAz8G6Ajg==]

- Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. ResearchGate. [URL: https://www.researchgate.net/publication/384898144_Natural_Cinnamic_Acid_Derivatives_A_Comprehensive_Study_on_Structural_AntiPro-Oxidant_and_Environmental_Impacts]

- Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0T8mokowJm9DUvmHBgm7PXZw7kUJGu1ttk3AI0cEg7reb9wGEdIpYQviB8OyMm-0LauWGjVewPJtKyzLlg3mhNHl6ktrj7fU_7mNiw-dJrwbDz7vigU-28lcWyeXTfZHxL8HmB7fMM0fPrnjQo0UaWlxkXumyvPvUOrQPf44c-0BOeW-FveYOxDyOn3ehwNRoMOxWBJIVq5v2AMp85YtKtoQy3gjgJznSTl0=]

- Cinnamic Acid Analogs as Intervention Catalysts for Overcoming Antifungal Tolerance. MDPI. [URL: https://www.mdpi.com/2309-608X/2/4/34]

- Antimicrobial activities of natural cinnamic acid and synthetic derivatives: Review. AIP Publishing. [URL: https://pubs.aip.org/aip/acp/article/2833/1/050005/2916739]

- Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8293231/]

- 2,6-Dimethoxybenzoic Acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15109]

- 2,6-Dichlorocinnamic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/731762]

- PHENYLPROPANOIDS AS NATURALLY OCCURRING ANTIOXIDANTS: FROM PLANT DEFENSE TO HUMAN HEALTH. Cellular and Molecular Biology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzO8g79msznRDuTshnbV92I5VXzhw07-WOEXvx16EOuCcC5SB_5ZsYpVwbVK5UlxwErVr89-EQKYgKKZkWbFb5DpL6LTHn3IgPYWoaqLOhlfHhZq4EyZqnRS_oYu4KUVTzF8gARjVMxKDEj8MeJxgFcBMgii3QcQBtr-8DH3k=]

- Removal Ability and Resistance to Cinnamic and Vanillic Acids by Fungi. MDPI. [URL: https://www.mdpi.com/2076-2607/8/6/920]

- Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11263056/]

- 3,4-Dimethoxycinnamic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/717531]

- Filamentous fungi as emerging cell factories for the production of aromatic compounds. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10648432/]

- 3,4-DIHYDROXYCINNAMIC ACID. Ataman Kimya. [URL: https://www.ataman-kimya.com/3-4-dihydroxycinnamic-acid_u2040.html]

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.5b00417]

- An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger. MDPI. [URL: https://www.mdpi.com/2076-2607/13/14/1718]

- Main hydroxycinnamic acids found in nature. ResearchGate. [URL: https://www.researchgate.

- Rerouting the Plant Phenylpropanoid Pathway by Expression of a Novel Bacterial Enoyl-CoA Hydratase/Lyase Enzyme Function. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC166925/]

- 2,6-Dimethoxybenzoicacid. ATB.

- Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24314266/]

- (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 2 from Fraction 6 of the... ResearchGate. [URL: https://www.researchgate.

Sources

- 1. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. frontiersin.org [frontiersin.org]

- 6. cellmolbiol.org [cellmolbiol.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Editorial: Phenylpropanoid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Naturally Occurring Hydroxycinnamic Acids | Encyclopedia MDPI [encyclopedia.pub]

- 12. Cinnamic Acid: Dietary Sources, Mechanisms of Action and New Formulation_Chemicalbook [chemicalbook.com]

- 13. Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3,4-Dimethoxycinnamic acid | C11H12O4 | CID 717531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Filamentous fungi as emerging cell factories for the production of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. ftb.com.hr [ftb.com.hr]

- 20. Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scielo.br [scielo.br]

- 22. japsonline.com [japsonline.com]

- 23. brieflands.com [brieflands.com]

- 24. rsc.org [rsc.org]

- 25. scs.illinois.edu [scs.illinois.edu]

- 26. semanticscholar.org [semanticscholar.org]

- 27. jocpr.com [jocpr.com]

- 28. pubs.aip.org [pubs.aip.org]

In-Silico Prediction of 2,6-Dimethylcinnamic Acid Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract

Cinnamic acid and its derivatives represent a promising class of naturally occurring compounds with a wide spectrum of therapeutic properties, including anti-inflammatory, anticancer, and antidiabetic activities.[1][2][3][4] This technical guide provides a comprehensive, in-depth framework for the in-silico prediction of the bioactivity of a specific derivative, 2,6-Dimethylcinnamic acid. As a Senior Application Scientist, this document moves beyond a simple listing of methods to offer a validated, experience-driven workflow. It explains the causal logic behind each experimental choice, from ligand preparation and target selection to molecular docking, ADMET prediction, and the rationale for molecular dynamics. This guide is designed for researchers, scientists, and drug development professionals, offering a robust, self-validating system for computational bioactivity screening, complete with detailed protocols, data presentation tables, and explanatory diagrams to facilitate practical application in a drug discovery context.

Introduction: The Rationale for In-Silico Analysis of 2,6-Dimethylcinnamic Acid

Cinnamic acid, a natural aromatic carboxylic acid, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[2][3] These activities include antimicrobial, antioxidant, anti-inflammatory, anticancer, and antidiabetic properties.[1][2][4] The therapeutic potential of these compounds often hinges on the nature and position of substituents on the phenyl ring.[1] 2,6-Dimethylcinnamic acid, with methyl groups at positions 2 and 6 of the phenyl ring, presents a unique structural motif worthy of detailed investigation.

In-silico, or computational, methods provide a rapid and cost-effective approach to predict the biological activity of novel or understudied compounds like 2,6-Dimethylcinnamic acid.[1] By simulating the interaction of the molecule with biological targets, we can prioritize experimental studies, reduce the number of synthesized compounds, and gain early insights into potential efficacy and safety. This guide outlines a systematic in-silico workflow to predict and characterize the bioactivity of 2,6-Dimethylcinnamic acid, providing a foundational roadmap for its potential development as a therapeutic agent.

The In-Silico Bioactivity Prediction Workflow

The prediction of a molecule's bioactivity is a multi-step process that requires careful consideration of both the ligand (2,6-Dimethylcinnamic acid) and its potential protein targets. Our workflow is designed to be iterative and self-validating, with each step informing the next.

Figure 1: A high-level overview of the in-silico workflow for predicting the bioactivity of 2,6-Dimethylcinnamic acid.

Ligand Preparation: From 2D Structure to 3D Conformation

The accuracy of any in-silico prediction is fundamentally dependent on the quality of the input molecular structures. Therefore, the first step is the meticulous preparation of the 2,6-Dimethylcinnamic acid ligand.

Experimental Protocol: Ligand Preparation

-

Obtain the 2D Structure: The 2D structure of 2,6-Dimethylcinnamic acid can be drawn using chemical drawing software such as ChemDraw or sourced from chemical databases like PubChem or ChemSpider.

-

Convert to 3D Structure: The 2D structure is then converted into a 3D conformation. This can be achieved using software like OpenBabel or the graphical interface of molecular modeling suites.

-

Energy Minimization: The initial 3D structure is not necessarily at its most stable energetic state. An energy minimization step is crucial to relax the structure and find a low-energy conformation. This is typically performed using force fields like MMFF94 or UFF.

-

File Format Conversion: The prepared ligand is saved in a suitable format for docking software, such as .pdbqt for AutoDock Vina or .mol2 for other programs.

Target Identification: Selecting Biologically Relevant Proteins

Based on the known activities of cinnamic acid derivatives, we can hypothesize potential protein targets for 2,6-Dimethylcinnamic acid. The literature suggests a strong precedent for anti-inflammatory, anticancer, and antidiabetic activities.[1][2][4]

Table 1: Potential Protein Targets for 2,6-Dimethylcinnamic Acid

| Therapeutic Area | Potential Protein Target | PDB ID | Rationale for Selection |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | 5IKR | Cinnamic acid derivatives are known to exhibit anti-inflammatory properties, and COX-2 is a key enzyme in the inflammatory pathway.[5][6] |

| 5-Lipoxygenase (5-LOX) | 3V99 | Inhibition of 5-LOX is another important mechanism for anti-inflammatory action, and some cinnamic acid hybrids have shown potent inhibitory activity.[5][7] | |

| Anticancer | Tubulin | 1SA0 | Colchicine-cinnamic acid hybrids have demonstrated potent anticancer activity by disrupting microtubule dynamics.[8] |

| Matrix Metallopeptidase 9 (MMP-9) | 4H3X | Cinnamic acid derivatives have been shown to have potential against cancer cells overexpressing MMP-9.[9] | |

| Antidiabetic | Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | 2PRG | Cinnamic acid has been shown to target PPARδ to alleviate endothelial dysfunction in diabetes. PPAR-γ is a well-established target for antidiabetic drugs.[10] |

| α-Glucosidase | 3A4A | Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes, and some cinnamic acid derivatives have shown inhibitory activity.[4] |

Experimental Protocol: Protein Preparation

-

Retrieve Protein Structure: The 3D crystallographic structures of the selected protein targets are downloaded from the Protein Data Bank (PDB).

-

Pre-processing: The raw PDB file often contains non-essential molecules such as water, co-factors, and existing ligands. These are typically removed.

-

Adding Hydrogens: PDB files often lack hydrogen atoms. These must be added to ensure correct ionization and tautomeric states of amino acid residues.

-

Defining the Binding Site: The active site or binding pocket of the protein must be defined. This can be done by identifying the location of a co-crystallized ligand or through binding site prediction algorithms.

Molecular Docking: Simulating the Ligand-Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. The output provides a docking score, which is an estimate of the binding affinity, and a predicted binding pose.

Figure 2: The molecular docking workflow, from input preparation to output analysis.

Experimental Protocol: Molecular Docking using AutoDock Vina

-

Prepare Ligand and Receptor: Convert the prepared ligand and receptor files to the .pdbqt format using AutoDock Tools.

-

Define the Grid Box: Define the search space for the docking simulation by creating a grid box that encompasses the active site of the protein.

-

Create Configuration File: Create a configuration file that specifies the paths to the ligand and receptor files, the coordinates of the grid box, and other docking parameters.

-

Run Docking: Execute the docking simulation using the Vina command-line interface.

-

Analyze Results: The output will be a log file containing the docking scores for the top predicted binding poses and a .pdbqt file with the coordinates of the docked ligand. These can be visualized and analyzed using software like PyMOL or UCSF Chimera.

Table 2: Hypothetical Molecular Docking Results for 2,6-Dimethylcinnamic Acid

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| COX-2 | 5IKR | -8.5 | Arg120, Tyr355, Ser530 |

| 5-LOX | 3V99 | -7.9 | His367, His372, Leu368 |

| Tubulin | 1SA0 | -7.2 | Cys241, Leu248, Ala316 |

| MMP-9 | 4H3X | -8.1 | His401, Glu402, Ala411 |

| PPAR-γ | 2PRG | -9.2 | Ser289, His323, Tyr473 |

| α-Glucosidase | 3A4A | -6.8 | Asp215, Arg442, Asp352 |

Note: The values in this table are for illustrative purposes and would need to be generated from actual docking simulations.

ADMET Prediction: Assessing Drug-Likeness and Safety

A promising binding affinity does not guarantee that a compound will be a successful drug. It is crucial to assess its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery process.[5]

Table 3: Predicted ADMET Properties of 2,6-Dimethylcinnamic Acid

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Lipinski's Rule of Five | Compliant (0 violations) | Good oral bioavailability is likely.[5] |

| Caco-2 Permeability | Moderate to High | Good intestinal absorption is predicted. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Low likelihood of central nervous system side effects. |

| Plasma Protein Binding | High | May have a longer duration of action. |

| Metabolism | ||

| Cytochrome P450 Inhibition | Low risk for major isoforms | Low potential for drug-drug interactions. |

| Excretion | ||